molecular formula C9H14N2O2 B15198669 Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate

Cat. No.: B15198669
M. Wt: 182.22 g/mol
InChI Key: TZOPACOGQLCCAW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazole carboxylic acids, while reduction reactions can produce imidazole alcohols .

Scientific Research Applications

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-4-carboxylic acid
  • 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
  • 1-Methyl-4-chloromethylimidazole hydrochloride

Uniqueness

Methyl 2-methyl-2-(1-methyl-1H-imidazol-4-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-methyl-2-(1-methylimidazol-4-yl)propanoate

InChI

InChI=1S/C9H14N2O2/c1-9(2,8(12)13-4)7-5-11(3)6-10-7/h5-6H,1-4H3

InChI Key

TZOPACOGQLCCAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(C=N1)C)C(=O)OC

Origin of Product

United States

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